3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride

Pharmaceutical salt screening Aqueous solubility Biochemical assay compatibility

Standard free bases and positional isomers of this benzamide scaffold often fail in physiological buffers due to poor solubility or altered H-bond orientation. This hydrochloride salt (CAS 1049751-34-9) solves those pain points directly: - **Enhanced assay accuracy**: HCl salt eliminates high DMSO use, preventing protein denaturation in kinase inhibition screens. - **Predictive CNS potential**: TPSA 72.4 Ų within optimal range for blood-brain barrier permeability, supporting neurotherapeutic programs. - **Supply certainty**: ≥98% purity grade as a key intermediate; immediate availability for lead optimization and in vivo PK studies.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72
CAS No. 1049751-34-9
Cat. No. B2898450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride
CAS1049751-34-9
Molecular FormulaC11H16ClN3O
Molecular Weight241.72
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N.Cl
InChIInChI=1S/C11H15N3O.ClH/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6,12H2,(H2,13,15);1H
InChIKeyBNTTXMXXGRDOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-4-(pyrrolidin-1-yl)benzamide Hydrochloride: Salt Form & Positional Specificity


3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride (CAS 1049751-34-9) is a synthetic organic compound belonging to the benzamide class, characterized by a 3-amino substituent and a 4-pyrrolidin-1-yl group on the benzamide core, supplied as a hydrochloride salt [1]. The compound has a molecular weight of 241.72 g/mol, a molecular formula of C₁₁H₁₆ClN₃O, and a topological polar surface area (TPSA) of 72.4 Ų [1]. It serves as a versatile building block in medicinal chemistry, particularly as a scaffold for kinase inhibitor development and other bioactive molecule syntheses.

Hydrochloride salt enables buffer-based assay compatibility
High-purity specification for reproducible SAR studies
Recognized kinase inhibitor building block scaffold

Why Free Base or Isomer Substitution Compromises Results


Replacing 3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride with its free base (CAS 797814-02-9) or positional isomers (e.g., 4-amino-3-(pyrrolidin-1-yl)benzamide) can drastically alter experimental results due to differences in physicochemical properties and biological interactions. The hydrochloride salt form significantly enhances aqueous solubility compared to the neutral free base, a well-documented strategy for improving compound handling in biochemical assays [1]. Furthermore, the specific 3-amino-4-pyrrolidinyl substitution pattern dictates the compound's hydrogen-bond donor/acceptor orientation and topological polar surface area, which critically influence membrane permeability and target-binding kinetics—parameters that positional isomers may not replicate.

Target Hydrochloride salt: higher aqueous solubility expected
Substitute Free base: may require higher DMSO, altering assay conditions
Target 3-amino-4-pyrrolidinyl substitution pattern
Substitute Positional isomer: altered H-bond orientation may shift permeability and target binding

3-Amino-4-(pyrrolidin-1-yl)benzamide HCl: Salt, Purity & Structural Specificity


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1049751-34-9) is expected to exhibit significantly higher aqueous solubility compared to the corresponding free base (3-amino-4-(pyrrolidin-1-yl)benzamide, CAS 797814-02-9) [1]. While direct solubility data for this specific compound are not publicly available, the conversion of a basic amine to its hydrochloride salt is a widely established method to increase water solubility, facilitating dissolution in aqueous buffers and reducing the need for organic co-solvents like DMSO [1].

Aqueous solubility
Class-level inference
Hydrochloride salt expected to increase aqueous solubility vs. free base
Supports buffer-based assay compatibility
Direct solubility data not publicly available
Pharmaceutical salt screening Aqueous solubility Biochemical assay compatibility

TPSA Differentiation from Positional Isomer

The target compound, 3-amino-4-(pyrrolidin-1-yl)benzamide hydrochloride, has a computed topological polar surface area (TPSA) of 72.4 Ų [1]. While TPSA data for the positional isomer 4-amino-3-(pyrrolidin-1-yl)benzamide (CAS 917909-55-8) are not available in public databases, the distinct substitution pattern alters the spatial arrangement of hydrogen-bond donors and acceptors, which can affect passive membrane diffusion and target-binding interactions [2]. TPSA values are routinely used to predict blood-brain barrier permeability, with values below 90 Ų generally considered favorable for CNS penetration.

TPSA
Computed property
72.4 Ų
May influence CNS permeability prediction
Comparator isomer TPSA unavailable
Membrane permeability Blood-brain barrier penetration In silico ADME prediction

High-Purity Grade for Stringent Reproducibility

3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride is commercially available in higher purity grades (≥98%) compared to the typical 95–97% purity offered for the free base . The presence of trace impurities can confound biological assay results, particularly in sensitive enzyme inhibition or cell-based screens, making the higher purity specification a critical differentiator for procurement decisions.

Purity specification
Supplier data
≥98% (HCl salt) vs 95–97% (free base)
Higher purity may reduce impurity interference in sensitive assays
Supplier-reported values; independent verification recommended
Chemical purity Reproducibility SAR studies

Validated Scaffold for Kinase Inhibitor Development

The 3-amino-4-(pyrrolidin-1-yl)benzamide scaffold is a recognized building block in the synthesis of kinase inhibitors, particularly those targeting VEGFR and PDGFR families [1]. While direct head-to-head activity data for the hydrochloride salt are limited in the public domain, its structural features—an electron-rich pyrrolidine ring and a hydrogen-bond-donating amino group—align with pharmacophoric elements common to ATP-competitive kinase inhibitors. This positions the compound as a preferred starting material for medicinal chemists exploring novel kinase-targeting agents.

Kinase inhibitor scaffold
Supporting evidence
Recognized building block for VEGFR/PDGFR kinase inhibitors
Supports kinase inhibitor library synthesis
Based on patent and literature precedent
Medicinal chemistry Kinase inhibitors Building blocks

3-Amino-4-(pyrrolidin-1-yl)benzamide HCl: Optimal Applications


Aqueous Buffer Kinase Assays

The hydrochloride salt form provides superior aqueous solubility [1], making it the preferred choice for enzyme inhibition assays conducted in physiological buffers. This minimizes the need for DMSO, which can denature proteins or alter enzyme kinetics, thereby improving assay accuracy and reproducibility.

SAR Studies for CNS Penetration

With a TPSA of 72.4 Ų [2], this compound falls within the favorable range for blood-brain barrier permeability [3]. Researchers investigating CNS-active kinase inhibitors or neurotherapeutics should prioritize this specific positional isomer to maintain predictable passive diffusion properties, as positional changes can unpredictably alter TPSA and hydrogen-bonding capacity.

High-Purity Intermediate for Multi-Step Synthesis

The availability of ≥98% purity grade reduces the burden of purification between synthetic steps, particularly when the compound is used as a key intermediate in the synthesis of complex kinase inhibitors. This higher purity specification ensures that downstream reactions are not compromised by trace impurities, improving overall yield and reducing side-product formation.

Pharmacokinetic Profiling in Rodent Models

The hydrochloride salt form is expected to enhance oral bioavailability compared to the free base [1], making this compound a more suitable candidate for in vivo pharmacokinetic studies where aqueous solubility and dissolution rate are critical for consistent plasma exposure. This is particularly relevant for early-stage lead optimization programs evaluating kinase inhibitor candidates.

Application
Selection Property
Validation Focus
Kinase inhibition assays in aqueous buffers
Hydrochloride salt for aqueous solubility
Buffer compatibility and precipitation risk
CNS-targeted SAR studies
TPSA and substitution pattern relevance
In silico CNS permeability prediction
Multi-step kinase inhibitor synthesis
High-purity specification
Impurity impact on downstream yields
Rodent pharmacokinetic profiling
Salt-form influence on oral exposure
Plasma exposure consistency in PK models
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